3-ethyl-1,3-oxazolidin-2-one
Overview
Description
3-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its significant role in synthetic organic chemistry and medicinal chemistry. The oxazolidinone nucleus is a popular framework used in the development of antibacterial agents and as chiral auxiliaries in stereoselective transformations .
Mechanism of Action
Target of Action
The primary targets of 3-ethyl-1,3-oxazolidin-2-one are bacterial cells. The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Mode of Action
It is known that oxazolidinone derivatives interact with bacterial cells, disrupting their normal functions and leading to their death . A reaction mechanism was proposed wherein the coproduct methanol is generated in the first step leading to the formation of methyl ethyl (2-hydroxyethyl) carbamate as the intermediate which rearranges itself leading to the final products this compound and methanol .
Biochemical Pathways
It is known that oxazolidinone derivatives have a significant impact on bacterial cells, disrupting their normal functions .
Pharmacokinetics
It is known that oxazolidinone derivatives have good bioavailability and are well-distributed in the body .
Result of Action
The result of the action of this compound is the disruption of bacterial cell functions, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can all affect the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 3-ethyl-1,3-oxazolidin-2-one can be achieved through various methods. One common synthetic route involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis. This method yields high amounts of the desired product when electron-donating groups are present in the aromatic substituent of glycidylcarbamate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Chemical Reactions Analysis
3-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, trimethylsilyl azide, and hypervalent iodine compounds . For example, the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Scientific Research Applications
3-ethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinone derivatives, including this compound, are explored for their antibacterial properties. These compounds are effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains . Additionally, oxazolidinones are used in the development of new antibiotics with low resistance potential .
Comparison with Similar Compounds
3-ethyl-1,3-oxazolidin-2-one can be compared to other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid. These compounds share a similar oxazolidinone nucleus but differ in their substituents and specific applications. Linezolid, for example, is a well-known antibiotic used to treat infections caused by Gram-positive bacteria . Tedizolid and contezolid are newer derivatives with improved potency and reduced resistance potential . The unique aspect of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELGHMWMXFCZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325699 | |
Record name | 3-ethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-18-7 | |
Record name | NSC515968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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